molecular formula C10H11BO3 B1334688 (4-(3-Oxocyclobutyl)phenyl)boronic acid CAS No. 254893-03-3

(4-(3-Oxocyclobutyl)phenyl)boronic acid

Cat. No. B1334688
M. Wt: 190.01 g/mol
InChI Key: BYPKMPFUDVBYQU-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds that have garnered significant interest in the field of synthetic chemistry due to their utility in various chemical reactions and their role as building blocks for complex molecular structures. While the provided papers do not directly discuss (4-(3-Oxocyclobutyl)phenyl)boronic acid, they offer insights into the general behavior and applications of boronic acids that can be extrapolated to this compound.

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the transformation of suitable precursors through reactions such as halogen-lithium exchange, followed by the addition of a borate source and subsequent hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, performing a lithium-bromine exchange, adding trimethyl borate, and then hydrolyzing the product . This method could potentially be adapted for the synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

Boronic acids are known to form stable crystalline structures that can be analyzed using X-ray crystallography. The molecular structure of these compounds is crucial for their reactivity and interaction with other molecules. For instance, the crystal structure of 4-amino-3-fluorophenylboronic acid was determined to facilitate its use in constructing glucose-sensing materials . The structure of (4-(3-Oxocyclobutyl)phenyl)boronic acid would likely influence its reactivity and potential applications in a similar manner.

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, including Suzuki cross-coupling, Petasis reactions, and the formation of cyclic structures through condensation reactions. They are particularly useful in the synthesis of biologically active compounds and pharmaceutical agents . The ortho-substituent on boronic acids can play a crucial role in their reactivity, as seen in the catalysis of dehydrative amidation reactions . The specific substituents on (4-(3-Oxocyclobutyl)phenyl)boronic acid would determine its reactivity in similar chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as their pKa values, solubility, and stability, are important for their practical applications. For example, the pKa value of a boronic acid derivative can affect its behavior in different pH environments, which is essential for applications like glucose sensing . The properties of (4-(3-Oxocyclobutyl)phenyl)boronic acid would need to be characterized to understand its suitability for various applications.

Scientific Research Applications

  • Suzuki–Miyaura Coupling in Organic Chemistry

    • Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds in organic synthesis .
    • The process involves the reaction of an organoboron compound with an organic halide in the presence of a base and a palladium catalyst .
    • The reaction is mild, functional group tolerant, and environmentally benign .
  • Sensing Applications

    • Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biochemical Tools

    • Boronic acids can interact with proteins, allowing for their manipulation and cell labeling .
    • They can also be used for electrophoresis of glycated molecules .
    • They can be employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Protodeboronation in Organic Synthesis

    • Boronic esters can be protodeboronated in a catalytic process .
    • This reaction can be used to selectively remove the boron group from an organoboron compound .
  • Masking and Deprotection in Synthesis

    • Boronic acids can be masked with diethanolamine or N-methyl/N-phenyl diethanolamine .
    • This allows for the incorporation of 2-pyridyl moieties .
    • After masking, an acidic deprotection of the protecting group can reveal the boronic acid that can then undergo further coupling .
  • Therapeutics and Drug Delivery

    • The interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
    • Boronic acids can be used for the controlled release of insulin .
    • They can also be used in cell delivery systems .

Safety And Hazards

“(4-(3-Oxocyclobutyl)phenyl)boronic acid” should be handled under inert gas and protected from moisture . It should be stored sealed in dry conditions at 2-8°C . It is harmful if swallowed and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[4-(3-oxocyclobutyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c12-10-5-8(6-10)7-1-3-9(4-2-7)11(13)14/h1-4,8,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPKMPFUDVBYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CC(=O)C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400705
Record name [4-(3-Oxocyclobutyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-Oxocyclobutyl)phenyl)boronic acid

CAS RN

254893-03-3
Record name [4-(3-Oxocyclobutyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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